GS-5829 is an investigational oral small-molecule inhibitor targeting bromodomain and extraterminal domain proteins, specifically designed for the treatment of solid tumors and hematologic malignancies. It functions primarily as a bromodomain and extraterminal inhibitor, disrupting the transcriptional activity of oncogenes by binding to the bromodomains of BET proteins. This mechanism impedes the recruitment of transcription elongation factors, thereby inhibiting the expression of genes associated with cancer progression, such as MYC and androgen receptor target genes .
GS-5829 was developed by Gilead Sciences, Inc., and has been evaluated in various clinical trials, including Phase I and Phase Ib studies, focusing on its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with metastatic castration-resistant prostate cancer and other malignancies .
GS-5829 is classified as a bromodomain and extraterminal domain protein inhibitor. It falls under the category of targeted therapies aimed at modulating gene expression involved in cancer progression. Its mechanism involves blocking protein-protein interactions critical for transcriptional regulation in cancer cells .
The synthesis of GS-5829 involves a multi-step organic synthesis process typical for small-molecule drug development. The synthetic route generally includes:
The molecular formula of GS-5829 is , with a CAS Registry Number of 1637771-14-2. The compound's synthesis has been optimized for yield and purity to ensure effective pharmacological activity .
GS-5829 features a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with BET proteins. The compound's design allows it to mimic acetylated lysine residues, which are crucial for binding to bromodomains.
The structural analysis indicates that GS-5829 contains:
GS-5829 undergoes specific chemical reactions relevant to its function as a BET inhibitor:
In vitro studies have demonstrated that GS-5829 effectively reduces the proliferation of cancer cells by inducing apoptosis and inhibiting key oncogenic pathways such as those mediated by MYC and androgen receptors .
The mechanism through which GS-5829 exerts its effects involves:
Clinical studies have shown that GS-5829 can significantly impact the growth of tumors in models resistant to conventional therapies, suggesting its potential as a combination therapy with existing treatments like enzalutamide in prostate cancer .
GS-5829 is characterized by:
Key chemical properties include:
GS-5829 has potential applications in:
Research continues into its effectiveness against other malignancies, including chronic lymphocytic leukemia and solid tumors characterized by high MYC expression, indicating a broad therapeutic potential within oncology .
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: